molecular formula C17H20N2O5 B8188083 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester

Cat. No.: B8188083
M. Wt: 332.4 g/mol
InChI Key: HTSKXSMOLJWXJG-UHFFFAOYSA-N
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Description

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C17H20N2O5 It is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected by converting it into a tert-butoxycarbonyl (Boc) ester using tert-butyl chloroformate and a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the indazole ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and Boc groups may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-1H-indazole-6-carboxylic acid methyl ester
  • 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester
  • 1-Acetyl-3-methyl-1H-indazole-6-carboxylic acid methyl ester

Uniqueness

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is unique due to the presence of both acetyl and Boc groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 1-acetyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10(20)19-14-8-11(16(22)23-5)6-7-12(14)13(18-19)9-15(21)24-17(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKXSMOLJWXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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